molecular formula C12H10FNO B6413873 2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% CAS No. 1261962-00-8

2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6413873
CAS RN: 1261962-00-8
M. Wt: 203.21 g/mol
InChI Key: FLOCBSMPJBZVIR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine (2FMP4H) is a novel compound with unique properties and potential applications in scientific research. It is a synthetic molecule composed of two aromatic rings and one pyridine ring and is characterized by a fluoro-methylphenyl substituent. 2FMP4H has been studied for its potential use in medicinal chemistry and has been found to have properties that make it useful in a variety of laboratory experiments.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% is a versatile compound with a variety of potential applications in scientific research. It has been studied for its potential to be used as a ligand in medicinal chemistry, as a fluorescent probe, and as a potential drug delivery system. Additionally, 2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% has been used in the synthesis of other compounds, such as derivatives of the pyridine ring, which can be used for further study.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the fluoro-methylphenyl substituent of the compound is responsible for its unique properties. This substituent is thought to interact with the pyridine ring in a way that allows it to form strong bonds with other molecules, which could be useful in medicinal chemistry applications. Additionally, the hydroxyl group of the compound is thought to interact with the pyridine ring in a way that allows it to act as a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% have not yet been studied in detail. However, it is believed that the compound could have potential applications in medicinal chemistry due to its ability to form strong bonds with other molecules. Additionally, the compound is thought to have potential applications as a fluorescent probe due to its hydroxyl group, which can interact with other molecules in a way that allows it to act as a fluorescent probe.

Advantages and Limitations for Lab Experiments

2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% is a useful compound for laboratory experiments due to its unique properties and potential applications. The compound is relatively easy to synthesize and can be used in a variety of experiments, such as medicinal chemistry and fluorescent probing. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is not suitable for use in experiments involving high temperatures due to its sensitivity to heat.

Future Directions

There are a number of potential future directions for 2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95%. One potential direction is the further study of the compound’s potential applications in medicinal chemistry. Additionally, more research could be done on the compound’s ability to act as a fluorescent probe, as well as its potential to be used as a drug delivery system. Further research could also be done on the compound’s biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Finally, more research could be done to determine the mechanism of action of the compound and to explore potential new applications for it.

Synthesis Methods

2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% can be synthesized in a two-step procedure. The first step involves the reaction of a 5-fluoro-2-methylphenyl bromide with pyridine-4-carbaldehyde in the presence of a base, such as potassium carbonate, to form the corresponding pyridine-4-carboxylic acid. The second step involves the reaction of the pyridine-4-carboxylic acid with hydrazine to form the desired 2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95%. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide and can be completed in a few hours.

properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOCBSMPJBZVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692486
Record name 2-(5-Fluoro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-methylphenyl)-4-hydroxypyridine

CAS RN

1261962-00-8
Record name 2-(5-Fluoro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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